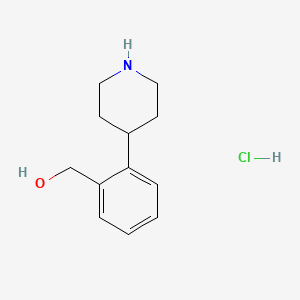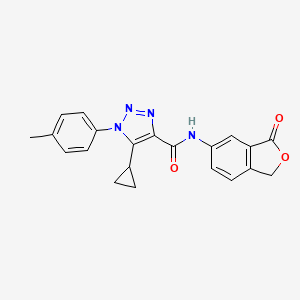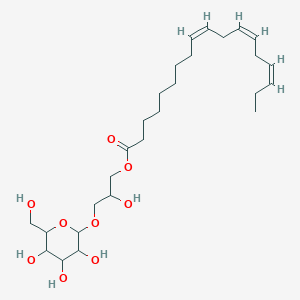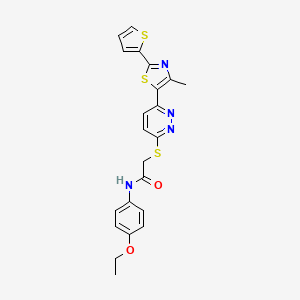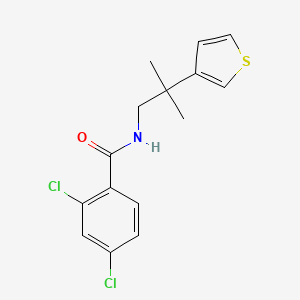
2,4-dichloro-N-(2-methyl-2-(thiophen-3-yl)propyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2,4-dichloro-N-(2-methyl-2-(thiophen-3-yl)propyl)benzamide” is a chemical compound that contains a benzamide group and a thiophene group. Thiophene-based analogs have been of interest to many scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Synthesis Analysis
The synthesis of benzamide derivatives can be performed through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . This method is green, rapid, mild, highly efficient, and uses a superior and recoverable catalyst . The synthesis of thiophene derivatives can be achieved by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .Chemical Reactions Analysis
The synthesis of thiophene derivatives involves a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives . The synthesis of benzamide derivatives involves the direct condensation of benzoic acids and amines .Applications De Recherche Scientifique
Synthesis and Characterization
2,4-Dichloro-N-(2-methyl-2-(thiophen-3-yl)propyl)benzamide and its derivatives are synthesized and characterized through various chemical analyses. For instance, the synthesis and spectroscopic properties of thiourea derivatives have been explored, highlighting their potential as novel anti-microbial agents with antibiofilm properties, especially against Pseudomonas aeruginosa and Staphylococcus aureus strains (Limban, Marutescu, & Chifiriuc, 2011). Similarly, crystal structure analyses of related compounds have provided insights into their molecular configuration, facilitating further chemical and pharmaceutical development (Sharma et al., 2016).
Photocatalytic Degradation Studies
Research has also focused on the photocatalytic degradation of structurally similar compounds, indicating the potential for environmental applications. For example, the photodecomposition of propyzamide, a compound with a similar molecular structure, has been investigated, suggesting that adsorbent supports can enhance the rate of mineralization and reduce the concentration of solution-phase intermediates (Torimoto et al., 1996).
Anticancer Activity
Derivatives of 2,4-dichloro-N-(2-methyl-2-(thiophen-3-yl)propyl)benzamide have been evaluated for their anticancer activity. A series of substituted compounds have demonstrated moderate to excellent anticancer activity against various cancer cell lines, including breast, lung, colon, and ovarian cancer, highlighting their potential as therapeutic agents (Ravinaik et al., 2021).
Antimicrobial Activity
The antimicrobial activity of new derivatives has been a focus of research, exploring their potential as antibacterial and antifungal agents. Synthesis and activity studies have aimed to develop novel compounds with enhanced antimicrobial efficacy (Naganagowda & Petsom, 2011).
Orientations Futures
The future directions for “2,4-dichloro-N-(2-methyl-2-(thiophen-3-yl)propyl)benzamide” could involve further exploration of its potential biological activities, given the interest in thiophene-based analogs as biologically active compounds . Additionally, the development of more efficient and environmentally friendly synthesis methods could also be a focus .
Propriétés
IUPAC Name |
2,4-dichloro-N-(2-methyl-2-thiophen-3-ylpropyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15Cl2NOS/c1-15(2,10-5-6-20-8-10)9-18-14(19)12-4-3-11(16)7-13(12)17/h3-8H,9H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYECDXJHIDLECK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNC(=O)C1=C(C=C(C=C1)Cl)Cl)C2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15Cl2NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-dichloro-N-(2-methyl-2-(thiophen-3-yl)propyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

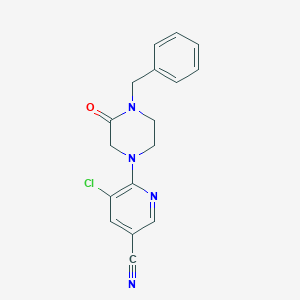
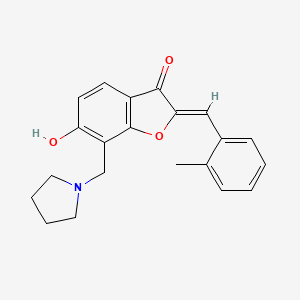
![ethyl 1-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2587830.png)
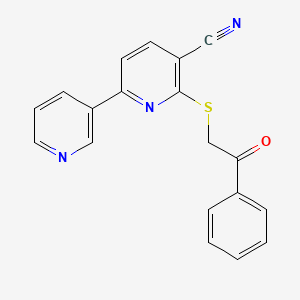
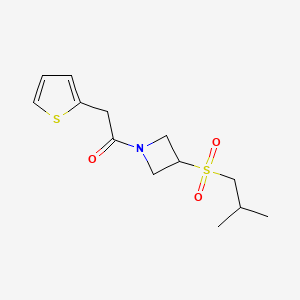
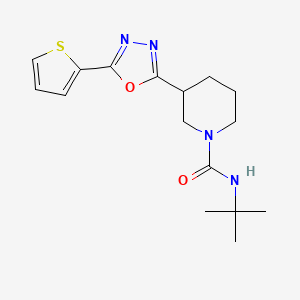
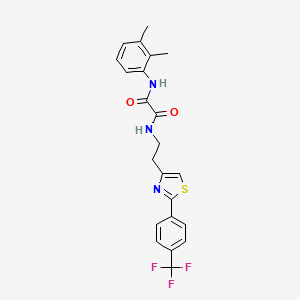
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-3,4,5-trimethoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2587838.png)
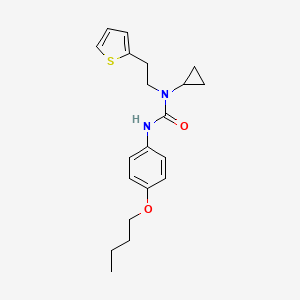
![(3S,3As,6aS)-5-(9H-fluoren-9-ylmethoxycarbonyl)-2,3,3a,4,6,6a-hexahydrofuro[2,3-c]pyrrole-3-carboxylic acid](/img/structure/B2587841.png)
